molecular formula C26H23N7O4S B11075362 2-({5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide

2-({5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide

Cat. No.: B11075362
M. Wt: 529.6 g/mol
InChI Key: NDNCVONIAWRCLS-UHFFFAOYSA-N
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Description

2-({5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE is a complex organic compound that features a combination of heterocyclic structures, including furan, pyrazole, triazole, and hydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.

    Preparation of Furan and Pyrazole Derivatives: The furan and pyrazole derivatives are synthesized through standard organic reactions such as cyclization and condensation.

    Formation of Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine and appropriate precursors.

    Coupling Reactions: The final step involves coupling the synthesized heterocyclic compounds under controlled conditions, often using catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-({5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its complex structure and functional groups.

    Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.

    Industrial Chemistry: The compound’s reactivity makes it suitable for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-3-(2-furyl)-5-ferrocenyl-2-pyrazoline
  • N-Acetyl-3-(2-thienyl)-5-ferrocenyl-2-pyrazoline

Uniqueness

Compared to similar compounds, 2-({5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE stands out due to its unique combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various advanced applications in research and industry.

Properties

Molecular Formula

C26H23N7O4S

Molecular Weight

529.6 g/mol

IUPAC Name

N'-[2-[[5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-2-(4-methoxyphenyl)acetohydrazide

InChI

InChI=1S/C26H23N7O4S/c1-36-19-11-9-17(10-12-19)14-23(34)29-30-24(35)16-38-26-32-31-25(33(26)18-6-3-2-4-7-18)21-15-20(27-28-21)22-8-5-13-37-22/h2-13,15H,14,16H2,1H3,(H,27,28)(H,29,34)(H,30,35)

InChI Key

NDNCVONIAWRCLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=NNC(=C4)C5=CC=CO5

Origin of Product

United States

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